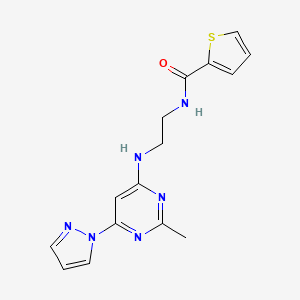

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring,

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such as succinate dehydrogenase (sdh) and Nicotinamide phosphoribosyltransferase (NAMPT) , which play crucial roles in cellular metabolism and energy production.

Mode of Action

It is suggested that the compound may form strong hydrogen bonds with its target enzyme, influencing its activity

Biochemical Pathways

The compound likely affects biochemical pathways related to its target enzyme. For instance, if the target is SDH, it would impact the citric acid cycle and electron transport chain, crucial for energy production in cells . If the target is NAMPT, it would influence the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Actividad Biológica

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Molecular Formula: C22H22N6O2S

- Molecular Weight: 434.52 g/mol

- Functional Groups: The presence of thiophene, pyrazole, and pyrimidine rings contributes to its biological activity.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Pyrazole-Pyrimidine Intermediate : This is achieved through standard organic reactions.

- Coupling with Thiophene : The final step involves coupling the intermediate with thiophene under controlled conditions, often utilizing bases like potassium carbonate and solvents such as chloroform.

Industrial Production

For large-scale production, methods are optimized to enhance yield and purity, potentially employing continuous flow reactors and automated synthesis techniques.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular pathways involved in inflammation and neurodegeneration. Key mechanisms include:

- Inhibition of Endoplasmic Reticulum Stress : The compound interacts with proteins like ATF4 and NF-kB, leading to reduced expression of inflammatory cytokines.

Pharmacological Applications

Recent studies have highlighted the following potential applications:

- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation in various models. For instance, it demonstrated significant inhibition of paw swelling in carrageenan-induced rat models, comparable to established anti-inflammatory drugs like diclofenac .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating apoptotic pathways .

- Antitumor Activity : Preliminary investigations suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer) and HT-29 (colon cancer) .

In Vivo Studies

A study conducted by Sivaramakarthikeyan et al. reported that derivatives of pyrazole compounds, including those similar to this compound, displayed remarkable anti-inflammatory effects with minimal side effects on gastric tissues .

In Vitro Activity

In vitro assays have confirmed the compound's efficacy in inhibiting COX enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The IC50 values for related compounds were reported as low as 3.5 nM in COX inhibition studies .

Summary Table of Biological Activities

| Biological Activity | Model / Study Type | Observations / Results |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | Significant reduction in paw swelling |

| Neuroprotective | Cell culture / Animal model | Inhibition of apoptosis pathways |

| Antitumor | Cancer cell lines | Cytotoxic effects against HepG-2 and HT-29 |

Propiedades

IUPAC Name |

N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-11-19-13(10-14(20-11)21-8-3-5-18-21)16-6-7-17-15(22)12-4-2-9-23-12/h2-5,8-10H,6-7H2,1H3,(H,17,22)(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRDAANGOYHQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.